Cross-Resistance Profile of Deoxypheganomycin D vs. Six Major Antibiotics
Deoxypheganomycin D demonstrates a complete absence of cross-resistance with six major classes of anti-tuberculosis and antibacterial agents, unlike many antimycobacterial drugs which share resistance mechanisms. This is a critical differentiator for researchers working with drug-resistant mycobacterial strains. [1]
| Evidence Dimension | Cross-resistance profile |
|---|---|
| Target Compound Data | No cross-resistance observed |
| Comparator Or Baseline | Paromomycin, Capreomycin, Viomycin, Streptothricin, Kanamycin, Streptomycin (all showed cross-resistance among themselves in standard panels) |
| Quantified Difference | Complete lack of cross-resistance vs. expected cross-resistance among comparators |
| Conditions | Tested against Mycobacterium smegmatis ATCC 607 and derived resistant mutants |
Why This Matters
This profile makes Deoxypheganomycin D uniquely valuable for studying resistance mechanisms independent of those targeted by frontline TB drugs, and for screening novel combinations that bypass existing resistance pathways.
- [1] Suzukake-Tsuchiya K, Hori M, Shimada N, Hamada M. Mode of action of deoxypheganomycin D on Mycobacterium smegmatis ATCC 607. J Antibiot (Tokyo). 1988 May;41(5):675-83. doi: 10.7164/antibiotics.41.675. View Source
